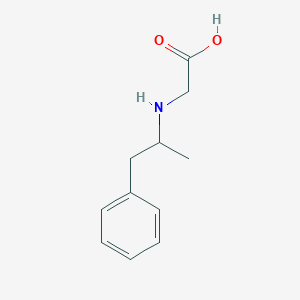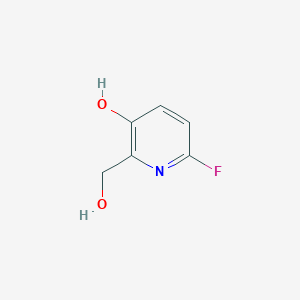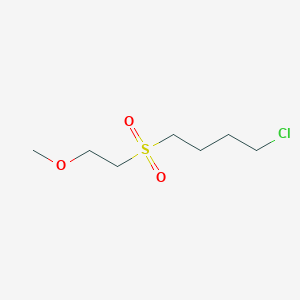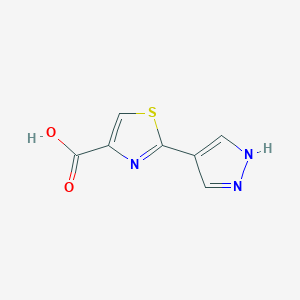
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both a pyrazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of both pyrazole and thiazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications .
Méthodes De Préparation
The synthesis of 2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid typically involves the condensation of a pyrazole derivative with a thiazole derivative. One common method involves the reaction of 4-chloropyrazole with thioamide under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs .
Analyse Des Réactions Chimiques
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole-thiazole derivatives .
Applications De Recherche Scientifique
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets in cells. For example, it can inhibit the activity of certain enzymes, such as succinate dehydrogenase, which is involved in the tricarboxylic acid cycle . By binding to these enzymes, the compound can disrupt cellular processes and lead to cell death . This mechanism is particularly useful in developing new antimicrobial and anticancer agents .
Comparaison Avec Des Composés Similaires
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(1H-Pyrazol-4-yl)thiazole-4-carboxamide: This compound has similar biological activities but may have different pharmacokinetic properties.
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylate: This ester derivative can be used as a prodrug to improve the compound’s bioavailability.
2-(1H-Pyrazol-4-yl)thiazole-4-carboxaldehyde: This aldehyde derivative is used as an intermediate in the synthesis of other biologically active compounds.
The uniqueness of this compound lies in its specific combination of pyrazole and thiazole rings, which can enhance its biological activity and make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H5N3O2S |
|---|---|
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)5-3-13-6(10-5)4-1-8-9-2-4/h1-3H,(H,8,9)(H,11,12) |
Clé InChI |
GKULCTMVPVPTBK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


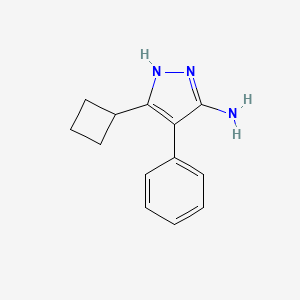
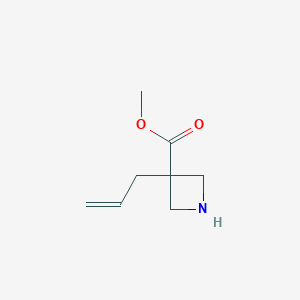

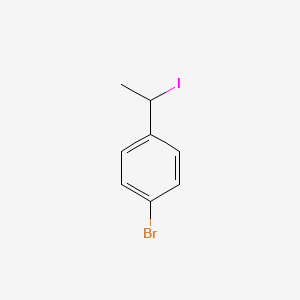
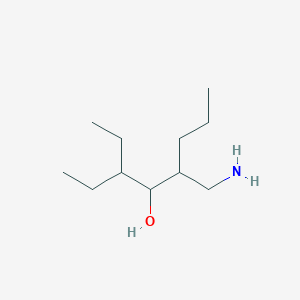
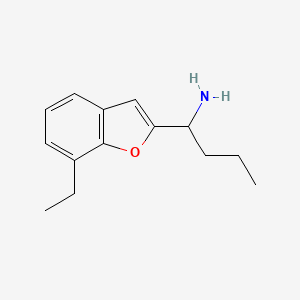
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)

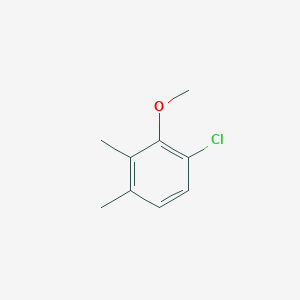
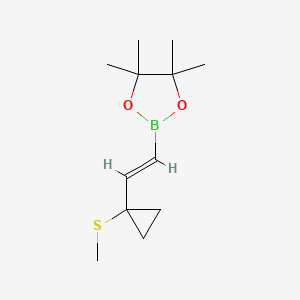
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
